An In-depth Technical Guide to 4-(Methoxymethyl)benzohydrazide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-(Methoxymethyl)benzohydrazide: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 4-(methoxymethyl)benzohydrazide, a derivative of the versatile benzohydrazide scaffold. While specific experimental data for this compound is limited in current literature, this document consolidates available information and provides expert insights based on analogous structures and established chemical principles. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel benzohydrazide derivatives.
Introduction: The Benzohydrazide Scaffold in Medicinal Chemistry
The benzohydrazide moiety is a cornerstone in medicinal chemistry, recognized as a key pharmacophore—a structural unit responsible for a compound's biological activity. The journey of benzohydrazides in drug discovery was significantly propelled by the success of isoniazid (isonicotinic acid hydrazide) in the 1950s as a potent anti-tuberculosis agent. This discovery spurred extensive research into hydrazide derivatives, revealing a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural versatility of the benzohydrazide scaffold allows for systematic modifications to fine-tune its pharmacological profile, making it a subject of enduring interest in the quest for novel therapeutic agents.[1][2][3][4][5] This guide focuses on the 4-(methoxymethyl) derivative, exploring its synthesis, chemical characteristics, and prospective utility.
Physicochemical Properties of 4-(Methoxymethyl)benzohydrazide
Detailed experimental data on the physicochemical properties of 4-(methoxymethyl)benzohydrazide are not widely available. However, computational predictions and data from its structural analog, 4-methoxybenzohydrazide, provide valuable insights.
Table 1: Chemical and Physical Properties of 4-(Methoxymethyl)benzohydrazide
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [6] |
| Molecular Weight | 180.20 g/mol | [6] |
| CAS Number | 1098351-03-1 | [6] |
| Appearance | Predicted to be a solid | Inferred from analogous compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to have some solubility in organic solvents | Inferred from analogous compounds |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [6] |
| logP | 0.4365 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Rotatable Bonds | 3 | [6] |
Synthesis and Mechanistic Insights
The synthesis of 4-(methoxymethyl)benzohydrazide can be logically approached through a two-step process starting from 4-(methoxymethyl)benzoic acid. This involves an initial esterification followed by hydrazinolysis.
Step 1: Esterification of 4-(Methoxymethyl)benzoic Acid
The first step is the conversion of 4-(methoxymethyl)benzoic acid to its corresponding methyl ester, methyl 4-(methoxymethyl)benzoate. A common and effective method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[7]
Reaction:
4-(methoxymethyl)benzoic acid + Methanol --(H₂SO₄)--> Methyl 4-(methoxymethyl)benzoate + Water
The excess methanol serves to drive the equilibrium towards the product side, maximizing the yield of the ester.
Step 2: Hydrazinolysis of Methyl 4-(methoxymethyl)benzoate
The second step involves the conversion of the methyl ester to the target benzohydrazide. This is typically achieved by reacting the ester with hydrazine hydrate.[8][9][10] The hydrazide is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable hydrazide.[11]
Reaction:
Methyl 4-(methoxymethyl)benzoate + Hydrazine Hydrate --(Reflux)--> 4-(Methoxymethyl)benzohydrazide + Methanol
This reaction is generally carried out under reflux conditions to ensure completion.
Proposed Experimental Protocol
Part A: Synthesis of Methyl 4-(methoxymethyl)benzoate
-
Reaction Setup: In a round-bottom flask, suspend 4-(methoxymethyl)benzoic acid (1.0 eq.) in methanol (10-15 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(methoxymethyl)benzoate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Part B: Synthesis of 4-(Methoxymethyl)benzohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve the methyl 4-(methoxymethyl)benzoate (1.0 eq.) from the previous step in a minimal amount of a suitable solvent like ethanol.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.2-1.5 eq.) to the solution.
-
Reflux: Heat the mixture to reflux for 3-5 hours.[8]
-
Monitoring: Monitor the reaction for the disappearance of the starting ester by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude 4-(methoxymethyl)benzohydrazide can be purified by recrystallization from a suitable solvent, such as ethanol.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 4-(Methoxymethyl)benzohydrazide.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 4-(Methoxymethyl)benzohydrazide
| Technique | Predicted Peaks/Signals |
| ¹H NMR | - Aromatic protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm). - -CH₂- protons: A singlet at approximately 4.5 ppm. - -OCH₃ protons: A singlet at approximately 3.4 ppm. - -NH-NH₂ protons: Broad singlets, with the -NH- proton typically downfield (around 9-10 ppm) and the -NH₂ protons further upfield. The exact chemical shifts can be solvent-dependent. |
| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of 165-170 ppm. - Aromatic carbons: Multiple signals in the aromatic region (approx. 120-140 ppm). - -CH₂- carbon: A signal around 70-75 ppm. - -OCH₃ carbon: A signal around 55-60 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching: Two bands around 3200-3300 cm⁻¹ from the -NH₂ group and a broader band for the -NH- group. - C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. - C=O stretching (amide I): A strong absorption band around 1640-1660 cm⁻¹. - N-H bending (amide II): A band around 1520-1550 cm⁻¹. - C-O-C stretching (ether): A characteristic band in the region of 1000-1250 cm⁻¹. |
| Mass Spec (EI) | - Molecular ion peak (M⁺): Expected at m/z = 180. - Key fragmentation patterns: Loss of -NHNH₂, -OCH₃, and cleavage of the methoxymethyl group. |
Reactivity and Potential Biological Activity
Chemical Reactivity
The reactivity of 4-(methoxymethyl)benzohydrazide is governed by its functional groups:
-
Hydrazide Moiety: The hydrazide group is nucleophilic and can undergo various reactions. A key reaction is condensation with aldehydes and ketones to form hydrazones.[1] This reactivity is fundamental to the synthesis of a wide range of biologically active derivatives.
-
Methoxymethyl Ether Linkage: The ether linkage is generally stable but could be cleaved under harsh acidic conditions.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents would influence the position of substitution.
Postulated Biological Activity
While there is no specific biological data for 4-(methoxymethyl)benzohydrazide, the broader class of benzohydrazide derivatives exhibits a wide range of biological activities.[1][2][4] It is plausible that this compound and its derivatives could also possess interesting pharmacological properties.
-
Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated significant antibacterial and antifungal properties.[3][4] The formation of hydrazones from 4-(methoxymethyl)benzohydrazide could lead to compounds with enhanced antimicrobial efficacy.
-
Anticancer Activity: The benzohydrazide scaffold is present in numerous compounds with reported anticancer activity.[5] Further derivatization could yield compounds that inhibit specific cancer-related enzymes or pathways.
-
Other Potential Activities: Benzohydrazides have also been investigated for their anti-inflammatory, antioxidant, and anticonvulsant activities.[5]
The presence of the methoxymethyl group may influence the compound's solubility, lipophilicity, and ability to interact with biological targets, potentially leading to a unique pharmacological profile compared to other benzohydrazide derivatives.
Safety and Handling
Specific safety data for 4-(methoxymethyl)benzohydrazide is not available. However, based on the safety profiles of similar benzohydrazide derivatives, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.[12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6]
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of significant exposure, seek medical attention.[13]
-
Conclusion
4-(Methoxymethyl)benzohydrazide is a promising, yet understudied, derivative of the pharmacologically significant benzohydrazide family. This guide has outlined a feasible synthetic pathway, predicted its key chemical properties, and discussed its potential for further derivatization and biological evaluation. The insights provided herein are intended to serve as a foundation for researchers to explore the chemistry and therapeutic potential of this and related compounds. Further experimental validation of the properties and biological activities discussed in this guide is warranted and encouraged.
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